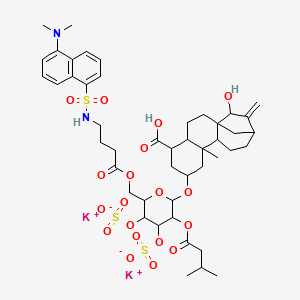

Dgaba

Description

Properties

CAS No. |

84872-88-8 |

|---|---|

Molecular Formula |

C46H62K2N2O19S3 |

Molecular Weight |

1121.4 g/mol |

IUPAC Name |

dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoyloxymethyl]-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C46H64N2O19S3.2K/c1-25(2)20-38(50)65-41-40(67-70(59,60)61)39(66-69(56,57)58)34(24-62-37(49)14-9-19-47-68(54,55)35-13-8-10-29-30(35)11-7-12-33(29)48(5)6)64-44(41)63-28-21-31(43(52)53)32-17-18-46-22-27(26(3)42(46)51)15-16-36(46)45(32,4)23-28;;/h7-8,10-13,25,27-28,31-32,34,36,39-42,44,47,51H,3,9,14-24H2,1-2,4-6H3,(H,52,53)(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |

InChI Key |

BDYCYZFMSYOJFY-UHFFFAOYSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNS(=O)(=O)C6=CC=CC7=C6C=CC=C7N(C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNS(=O)(=O)C6=CC=CC7=C6C=CC=C7N(C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Synonyms |

6'-O-dansyl-gamma-aminobutyryl atractyloside DGABA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of D-γ-Aminobutyric Acid (D-GABA) in the Central Nervous System

Abstract: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability. This function is exclusively attributed to its specific stereoisomer, L-GABA. This technical guide addresses the role of the D-GABA enantiomer in the CNS. Based on a comprehensive review of existing literature, there is no evidence to support a physiological role for D-GABA in the mammalian CNS. Its absence from CNS metabolic and signaling pathways is a direct consequence of the high degree of stereoselectivity inherent in biological systems. Specifically, the enzymatic machinery for GABA synthesis, the receptors that mediate its signal, and the transporters responsible for its reuptake are all stereospecific for the L-enantiomer. This guide will first detail the established functions of L-GABA and then elucidate the principles of stereoselectivity that preclude a role for D-GABA, thereby providing a definitive answer on its non-existent role in the central nervous system.

The Physiologically Active Enantiomer: L-GABA

The neurotransmitter commonly referred to as GABA is, chemically, the L-enantiomer of γ-aminobutyric acid. It is synthesized in the CNS, stored in synaptic vesicles, and released to exert inhibitory effects that counterbalance neuronal excitation. A delicate equilibrium between GABAergic inhibition and glutamatergic excitation is fundamental for normal brain function.[1][2]

Biosynthesis and Catabolism of L-GABA

L-GABA is synthesized in presynaptic neurons from the excitatory neurotransmitter, L-glutamate.[2][3] This conversion is a single-step decarboxylation reaction catalyzed by the enzyme Glutamate Decarboxylase (GAD) , which requires pyridoxal phosphate (a form of vitamin B6) as a cofactor.[4] There are two main isoforms of GAD, GAD65 and GAD67, which are thought to synthesize GABA for different functional pools.[4][5]

Following its release into the synaptic cleft, the action of L-GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs) .[6][7] Once removed from the synapse, L-GABA is catabolized by the enzyme GABA transaminase (GABA-T) into succinic semialdehyde, which is then oxidized to enter the Krebs cycle.[3]

Caption: Metabolic Pathway of L-GABA in the CNS.

L-GABA Signaling Pathways

L-GABA exerts its inhibitory effects by binding to two main classes of receptors on postsynaptic and presynaptic membranes:

-

GABAA Receptors (GABAAR): These are ionotropic receptors, which are ligand-gated chloride ion channels.[8] Upon binding L-GABA, the channel opens, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, resulting in fast synaptic inhibition.[6] GABAA receptors are pentameric structures assembled from a large family of subunits and are the primary targets for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[8][9]

-

GABAB Receptors (GABABR): These are metabotropic receptors, which are G-protein coupled receptors (GPCRs). Their activation by L-GABA leads to slower, more prolonged inhibitory effects. Presynaptically, GABABR activation inhibits neurotransmitter release by reducing calcium influx. Postsynaptically, it increases potassium ion (K⁺) efflux, leading to membrane hyperpolarization.

Caption: L-GABA signaling through ionotropic (GABA-A) and metabotropic (GABA-B) receptors.

The Principle of Stereoselectivity: The Non-Role of D-GABA

The complete dominance of L-GABA and the absence of D-GABA in the CNS are classic examples of stereoselectivity in neurobiology. This specificity is observed at every critical stage: synthesis, receptor binding, and synaptic clearance.

Stereospecificity of Glutamate Decarboxylase (GAD)

Enzymes are chiral catalysts that exhibit extraordinary specificity for their substrates and the products they generate. The active site of GAD has a three-dimensional structure precisely configured to bind L-glutamate and catalyze its decarboxylation to L-GABA. The D-enantiomer of glutamate does not fit correctly into the active site and is not a substrate. Consequently, the synthesis of GABA in the CNS is an exclusively stereospecific process that produces only L-GABA. There is no known endogenous pathway for the synthesis of D-GABA in the brain.

Stereospecificity of GABA Receptors

Neurotransmitter receptors are highly sensitive to the stereochemistry of their ligands. The binding pockets of both GABAA and GABAB receptors are shaped to accommodate the specific three-dimensional structure of L-GABA, allowing for the precise interactions (e.g., hydrogen bonds, ionic bonds) required for receptor activation.

While direct binding affinity data for D-GABA is largely absent from the literature—likely because its activity is negligible—structure-activity relationship studies consistently show that even minor modifications to the L-GABA structure can dramatically reduce or eliminate receptor affinity and efficacy.[1][10] The D-GABA enantiomer represents a significant spatial rearrangement that is incompatible with the highly evolved binding sites of GABA receptors. Therefore, D-GABA is not expected to bind with any significant affinity or to activate these receptors.

Caption: Stereoselectivity of the GABA receptor binding site.

Stereoselectivity of GABA Transporters (GATs)

The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), which are members of the Solute Carrier 6 (SLC6) family.[11] Like other components of the GABAergic system, these transporters are stereoselective. While specific kinetic data for D-GABA transport is not a focus of current research, studies on related transporters provide a strong precedent. For example, the closely related excitatory amino acid transporters (EAATs) can transport L-aspartate and D-aspartate but are unable to transport D-glutamate.[11] This demonstrates that stereochemistry is a critical determinant for substrate recognition by this family of transporters. It is therefore concluded that GATs are optimized for the transport of L-GABA, and D-GABA would not be an efficient substrate, preventing its entry into the GABA metabolic and signaling cycle.

Quantitative Data and Experimental Protocols

Due to the biological inactivity of D-GABA, quantitative data such as receptor binding affinities or enzyme kinetics are not available in the scientific literature. The data presented here pertains to L-GABA and its pharmacologically relevant analogs, which serve to illustrate the structure-activity relationships of the active GABAergic system.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki or EC50) of several key ligands for GABAA and GABAB receptors. Lower values indicate higher affinity.

| Ligand | Receptor Target | Affinity (Ki/EC50) [nM] | Class |

| L-GABA | GABAA | 100 - 1,000 | Endogenous Agonist |

| L-GABA | GABAB | ~100 | Endogenous Agonist |

| Muscimol | GABAA | 2 - 15 | Potent Agonist |

| Bicuculline | GABAA | 50 - 300 | Competitive Antagonist |

| Baclofen | GABAB | 30 - 200 | Selective Agonist |

| Saclofen | GABAB | 5,000 - 20,000 | Competitive Antagonist |

| D-GABA | GABAA / GABAB | Not reported (presumed inactive) | Inactive Enantiomer |

Note: Affinity values can vary significantly depending on the receptor subunit composition and experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The binding affinities listed above are typically determined using a radioligand binding assay. This technique measures the direct interaction of a ligand with a receptor.

Objective: To determine the binding affinity of a test compound (e.g., L-GABA) for the GABAA receptor in a rat brain membrane preparation.

Methodology:

-

Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

The resulting supernatant is centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand known to bind to the GABAA receptor (e.g., [³H]Muscimol) is added to aliquots of the membrane preparation.

-

Increasing concentrations of a non-radiolabeled "competitor" ligand (the test compound, e.g., L-GABA) are added to the aliquots.

-

The mixture is incubated (e.g., for 60 minutes at 4°C) to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove non-specific binding.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of radioligand bound decreases as the concentration of the competing unlabeled ligand increases.

-

The data are plotted to generate a competition curve.

-

The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

- 1. The GABA-receptor: stereospecificity and structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. pnas.org [pnas.org]

- 6. google.com [google.com]

- 7. GABA transporter - Wikipedia [en.wikipedia.org]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. google.com [google.com]

- 10. Stereospecificity and structure--activity requirements of GABA receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Function of D-Gamma-Aminobutyric Acid: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. The vast majority of scientific literature focuses on the L-stereoisomer of GABA (L-γ-aminobutyric acid), which is the naturally occurring and biologically active form. This technical guide addresses the endogenous function of the D-stereoisomer of GABA (D-γ-aminobutyric acid). A comprehensive review of existing scientific literature reveals a significant lack of evidence for the natural endogenous presence and physiological function of D-gamma-aminobutyric acid in mammals. While other D-amino acids, such as D-serine and D-aspartate, have been identified as having important roles in the nervous system, D-GABA is not among them[1][2]. Therefore, this document will primarily detail the well-established endogenous functions of L-GABA as the biologically relevant isomer, while clearly noting the current knowledge gap concerning D-GABA. The provided data, protocols, and pathways are specific to L-GABA unless otherwise stated, as information on D-GABA is not available in the current body of scientific research.

The Predominance of L-GABA in the Central Nervous System

L-gamma-aminobutyric acid is a non-proteinogenic amino acid that is widely distributed among microorganisms, plants, and animals. In mammals, it functions as the main inhibitory neurotransmitter.[3] Its principal role is to reduce neuronal excitability throughout the nervous system.[4] This inhibitory effect is crucial for balancing neuronal excitation and is implicated in a wide range of physiological and psychological processes, including anxiety, sleep, and muscle tone.[5][6]

Synthesis of L-GABA

The primary route of L-GABA synthesis in the brain is through the decarboxylation of L-glutamate, a reaction catalyzed by the enzyme L-glutamic acid decarboxylase (GAD).[7][8][9] GAD requires pyridoxal phosphate (PLP), a form of vitamin B6, as a cofactor.[10] There are two isoforms of GAD, GAD65 and GAD67, which are encoded by different genes and have distinct subcellular locations and functions.[8]

dot

References

- 1. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Physiology, Sleep Stages - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of γ-Aminobutyric Acid (GABA) in the Mammalian Brain

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the synthesis of γ-aminobutyric acid (GABA) in the mammalian brain. Extensive research of the current scientific literature has revealed that the predominant and well-established pathway synthesizes the L-enantiomer of GABA. At present, a distinct enzymatic pathway for the synthesis of D-GABA in the mammalian brain is not described. Therefore, this guide will focus on the canonical L-GABA synthesis pathway, its regulation, and associated methodologies. A brief discussion on the established roles of other D-amino acids in the brain is included for contextual understanding.

Core Synthesis Pathway: The GABA Shunt

The primary route for GABA synthesis in the mammalian brain is a metabolic pathway known as the GABA shunt. This is a closed-loop process that synthesizes and conserves the supply of GABA.[1] Glucose is the main precursor for GABA production, with contributions from pyruvate and other amino acids.[1] The shunt is an integral part of the glutamate-GABA-glutamine cycle between neurons and glial cells.

The key enzymatic steps are:

-

Transamination of α-ketoglutarate: α-ketoglutarate, derived from the Krebs cycle, is converted to L-glutamate. This reaction is catalyzed by GABA α-oxoglutarate transaminase (GABA-T) .[1]

-

Decarboxylation of L-glutamate: L-glutamate is then decarboxylated to form GABA. This irreversible step is catalyzed by glutamate decarboxylase (GAD) and is the rate-limiting step in GABA synthesis.[2][3] GAD requires pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[4][5]

GABA is then catabolized back to succinate, which re-enters the Krebs cycle. This is also mediated by GABA-T and succinic semialdehyde dehydrogenase (SSADH).[1]

Glutamate Decarboxylase (GAD) Isoforms

There are two primary isoforms of GAD, GAD65 and GAD67, which are products of two different genes.

-

GAD67: This isoform is distributed throughout the neuron and is responsible for the majority of basal GABA synthesis.

-

GAD65: This isoform is primarily located in nerve terminals and is thought to be responsible for synthesizing GABA for neurotransmission, particularly under conditions of high demand. A significant portion of GAD65 exists as an inactive apoenzyme that can be rapidly activated by binding to its cofactor, PLP.

Alternative GABA Synthesis Pathways

While the GABA shunt is the primary pathway, GABA can also be synthesized from putrescine via the action of diamine oxidase and aldehyde dehydrogenase.[4]

Quantitative Data on GABA Synthesis

The following table summarizes key quantitative data related to GABA synthesis in the mammalian brain.

| Parameter | Value | Brain Region/Conditions | Source |

| GABA Concentration | Millimolar (mM) range | Various brain regions | [1] |

| GABA Concentration Ratio (Internal:External) | ~200 | Synaptosomes | [1] |

| GAD Activity | Varies by isoform and brain region | Mammalian Brain | |

| PLP Cofactor Binding | GAD65 has a lower affinity for PLP than GAD67 | Mammalian Brain |

Experimental Protocols

Measurement of Glutamate Decarboxylase (GAD) Activity

A common method to assay GAD activity involves measuring the production of GABA from glutamate.

Protocol: Radiometric Assay for GAD Activity

-

Tissue Preparation: Homogenize brain tissue in a suitable buffer (e.g., potassium phosphate buffer with 2-mercaptoethanol and pyridoxal phosphate). Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, L-[1-¹⁴C]glutamic acid as the substrate, and pyridoxal phosphate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding an acidic solution (e.g., sulfuric acid).

-

Separation and Quantification: The ¹⁴CO₂ produced from the decarboxylation of L-[1-¹⁴C]glutamic acid is trapped and quantified using liquid scintillation counting. The amount of ¹⁴CO₂ is directly proportional to the GAD activity.

Quantification of GABA in Brain Tissue

High-performance liquid chromatography (HPLC) is a widely used method for the quantification of GABA.

Protocol: HPLC with Pre-column Derivatization

-

Sample Preparation: Homogenize brain tissue in a deproteinizing solution (e.g., perchloric acid). Centrifuge to remove precipitated proteins.

-

Derivatization: Neutralize the supernatant and derivatize the amino acids, including GABA, with a fluorescent reagent such as o-phthalaldehyde (OPA) in the presence of a thiol.

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Detect the fluorescent GABA-OPA derivative using a fluorescence detector.

-

Quantification: Determine the concentration of GABA by comparing the peak area to a standard curve generated with known concentrations of GABA.

The Role of D-Amino Acids in the Mammalian Brain

While a D-GABA synthesis pathway is not established, other D-amino acids, notably D-serine and D-aspartate, are present in the mammalian brain and play significant roles in neurotransmission. D-serine is a co-agonist at the NMDA receptor, while D-aspartate is also involved in glutamatergic neurotransmission. The degradation of acidic D-amino acids is carried out by the flavoenzyme D-aspartate oxidase (DDO). The biosynthesis of these D-amino acids is thought to occur via racemases, although the exact mechanisms are still under investigation.

Visualizations

The GABA Shunt Pathway

Caption: The GABA Shunt Pathway in the Mammalian Brain.

Experimental Workflow for GABA Quantification

Caption: Workflow for HPLC-based GABA quantification.

Regulation of GAD Activity by PLP

Caption: Regulation of GAD65 activity by its cofactor, PLP.

References

- 1. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Regulation of gamma-aminobutyric acid synthesis in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of D-GABA in Cerebrospinal Fluid: A Technical Guide for Researchers

An in-depth exploration of the physiological concentrations, analytical methodologies, and signaling pathways pertinent to D-gamma-aminobutyric acid (D-GABA) in cerebrospinal fluid (CSF). This guide addresses the current scientific landscape, providing researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols.

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). While the physiological significance of its L-enantiomer (L-GABA) is well-established, the role and even the presence of D-GABA in the CNS remain largely uncharted territory. This technical guide synthesizes the current state of knowledge regarding GABA in cerebrospinal fluid, with a specific focus on the analytical challenge of detecting its D-enantiomer. Extensive literature review reveals a significant finding: there is a notable absence of evidence for the physiological presence of D-GABA in human or mammalian cerebrospinal fluid. Consequently, this document provides a thorough examination of total GABA (predominantly L-GABA) concentrations in CSF, detailed experimental protocols for its measurement, and a hypothetical framework for the enantioselective analysis required to investigate D-GABA. Furthermore, it elucidates the canonical GABAergic signaling pathways, which would likely be the target of D-GABA if present.

Physiological Concentrations of GABA in Cerebrospinal Fluid

Quantitative data for D-GABA in CSF is conspicuously absent from the scientific literature, strongly suggesting it is not a significant physiological component. The data presented below pertains to total GABA, which is presumed to be almost entirely L-GABA. These values provide a critical baseline for any investigation into non-canonical enantiomers.

| Subject Group | Mean GABA Concentration (nmol/L) | Standard Deviation/Range | Reference |

| Neurologically Normal Controls | 87 | - | [1] |

| Neurologically Abnormal Controls | 77 | - | [1] |

| Normal Controls | 239 | ± 76 | [2] |

Note: Variations in reported concentrations can be attributed to differences in analytical methodologies and sample handling procedures.

Experimental Protocols

A rigorous and standardized methodology is paramount for the accurate quantification of neurotransmitters in CSF. This section outlines a comprehensive workflow from sample collection to analysis, including a proposed method for the challenging task of chiral separation of GABA enantiomers.

Cerebrospinal Fluid Collection and Processing

Proper collection and handling of CSF are critical to prevent contamination and degradation of analytes.

Protocol for CSF Collection:

-

Patient Preparation: Patients should ideally be in a fasted state. A thorough record of all current medications is essential, as some drugs can influence neurotransmitter levels.[3]

-

Collection: CSF is collected in the morning via lumbar puncture at the L3-L5 interspace using atraumatic needles.[4] To account for the rostrocaudal concentration gradient, CSF should be collected sequentially into labeled polypropylene tubes.[3]

-

Initial Handling: Samples should be placed on ice immediately.[5] If contaminated with blood (e.g., >500 red blood cells/µL), the sample should be centrifuged to remove cellular components.[4][6]

-

Aliquoting and Storage: The clear supernatant should be aliquoted into small volumes (0.5-1 mL) in polypropylene cryovials and immediately frozen at -80°C until analysis.[4][5][6]

Quantification of Total GABA in CSF via HPLC-ESI-MS/MS

This method offers high sensitivity and specificity for the determination of total GABA concentrations.

Protocol:

-

Sample Preparation (Free GABA): A 1:2 dilution of the CSF sample with an internal standard (e.g., GABA-D2) is performed.[7][8]

-

Sample Preparation (Total GABA): To hydrolyze GABA conjugated to peptides (like homocarnosine), the CSF sample is incubated in acidic conditions (e.g., hydrochloric acid) at >100°C for 4 hours. The hydrolyzed sample is then diluted with a solution of acetonitrile and formic acid.[7][8]

-

Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is commonly used with a gradient elution.[9]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) for detection and quantification.[7][8][10]

-

Quantification: GABA concentration is determined by comparing the signal of the analyte to that of the internal standard against a five-point standard curve.[7][8]

Proposed Protocol for Enantioselective Analysis of D- and L-GABA

To determine the presence and concentration of D-GABA, a chiral separation step is necessary. This is typically achieved by derivatizing the GABA enantiomers with a chiral agent to form diastereomers, which can then be separated by standard chromatography.

Protocol:

-

Chiral Derivatization: The CSF sample is reacted with a chiral derivatizing agent (CDA). A common CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogues.[11] The reaction creates diastereomeric derivatives of D- and L-GABA.

-

Chromatographic Separation: The derivatized sample is analyzed using reversed-phase HPLC. The diastereomers will have different retention times, allowing for their separation.

-

Detection and Quantification: Detection is performed using mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Quantification of each enantiomer is achieved by comparing its peak area to that of a corresponding isotopically labeled internal standard for each enantiomer, against a standard curve.

References

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. jneurosci.org [jneurosci.org]

- 3. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

- 4. CSF Collection Protocol | McGovern Medical School [med.uth.edu]

- 5. translationalresearchcentre.com [translationalresearchcentre.com]

- 6. mnglabs.labcorp.com [mnglabs.labcorp.com]

- 7. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on GABA Receptor Subtypes and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of γ-aminobutyric acid (GABA) receptor subtypes, their distribution throughout the central nervous system (CNS), and their associated signaling pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research. As the initial query for "D-GABA" did not yield specific results for a distinct receptor class, this guide focuses on the well-established GABAergic system, including GABA-A and GABA-B receptors, as well as the related gamma-hydroxybutyrate (GHB) receptor.

GABA-A Receptor Subtypes

GABA-A receptors are ionotropic receptors that form a chloride ion channel. The activation of these receptors by GABA typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibitory neurotransmission.[1][2][3] The complexity of the GABA-A receptor system arises from its heteropentameric structure, assembled from a large family of subunits.[4]

Subunit Composition

There are 19 known subunits of the GABA-A receptor in mammals, categorized into the following families: α (alpha1-6), β (beta1-3), γ (gamma1-3), δ (delta), ε (epsilon), θ (theta), π (pi), and ρ (rho1-3).[5] The most common stoichiometry in the brain is two α subunits, two β subunits, and one γ subunit.[4] This subunit diversity gives rise to a vast number of potential receptor subtypes with distinct pharmacological and physiological properties.

Distribution of GABA-A Receptor Subunits

The distribution of GABA-A receptor subunits is highly heterogeneous throughout the CNS, leading to region-specific functions. The following table summarizes the relative expression levels of various subunits in key brain regions based on mRNA and protein expression studies.[6][7][8][9]

| Brain Region | α1 | α2 | α3 | α4 | α5 | β1 | β2 | β3 | γ2 | δ |

| Cerebral Cortex | High | High | Moderate | Low | Moderate | Moderate | High | High | High | Low |

| Hippocampus | Moderate | High | Low | High | High | Moderate | High | High | High | High |

| Thalamus | High | Low | Low | High | Low | Low | High | Low | Moderate | High |

| Cerebellum | High | Low | Low | Low | Low | Low | High | Low | High | High |

| Basal Ganglia | High | Moderate | Moderate | Low | Low | High | High | High | High | Low |

| Amygdala | Moderate | High | High | Low | Moderate | Moderate | High | High | High | Low |

Note: This table represents a simplified overview. Expression levels can vary significantly within subregions and different neuronal populations of these brain areas.

GABA-B Receptor Subtypes

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[10][11]

Subunit Composition

Functional GABA-B receptors are heterodimers composed of two subunits: GABA-B1 and GABA-B2.[12] The GABA-B1 subunit is responsible for binding GABA, while the GABA-B2 subunit is required for G-protein coupling and trafficking the receptor to the cell surface.[12]

Distribution of GABA-B Receptor Subunits

Both GABA-B1 and GABA-B2 subunits are widely distributed throughout the brain, with a high degree of co-localization. The table below provides a summary of their expression in different brain regions.[13][14]

| Brain Region | GABA-B1 | GABA-B2 |

| Cerebral Cortex | High | High |

| Hippocampus | High | High |

| Thalamus | High | High |

| Cerebellum | High | High |

| Basal Ganglia | Moderate | Moderate |

| Inferior Colliculus | High | High |

GHB Receptor

The gamma-hydroxybutyrate (GHB) receptor is a specific G-protein coupled receptor that binds the endogenous neurotransmitter GHB.[15][16] At physiological concentrations, GHB preferentially binds to this high-affinity receptor. However, at higher pharmacological doses, GHB can also act as a weak agonist at GABA-B receptors.[17]

Distribution of the GHB Receptor

High-affinity GHB binding sites have a distinct and more restricted distribution compared to GABA receptors.

| Brain Region | GHB Receptor Density (Bmax) |

| Hippocampus | High |

| Cortex | High |

| Striatum | High |

| Olfactory Bulb | High |

| Substantia Nigra | Moderate |

| Cerebellum | Low to negligible |

Note: Quantitative Bmax values can vary depending on the radioligand and experimental conditions used.[16][18]

Quantitative Data: Ligand Binding Affinities

The following tables summarize the binding affinities (Ki or IC50 values) of selected ligands for GABA-A and GABA-B receptors. These values are crucial for understanding the selectivity and potency of various compounds.

GABA-A Receptor Ligands

| Compound | Receptor Subtype | Ki (nM) | Ligand Type |

| GABA | α1β2γ2 | 150 - 1,000 | Agonist |

| Muscimol | α1β2γ2 | 10 - 50 | Agonist |

| Bicuculline | α1β2γ2 | 50 - 200 | Antagonist |

| Diazepam | α1β2γ2 | 1 - 10 | Positive Allosteric Modulator |

| Flunitrazepam | α1β2γ2 | 0.5 - 2 | Positive Allosteric Modulator |

| Zolpidem | α1β2γ2 | 20 - 100 | Positive Allosteric Modulator (α1-selective) |

| SH-053-2'F-R-CH3 | α5β3γ2 | 0.22 | Positive Allosteric Modulator (α5-selective) |

Note: Ki values can vary depending on the experimental conditions and the specific subunit composition of the receptor.[1][17][19][20]

GABA-B Receptor Ligands

| Compound | IC50 (nM) | Ligand Type |

| GABA | ~200 | Agonist |

| Baclofen | ~150 | Agonist |

| SKF 97541 | 16 | Agonist |

| CGP 52432 | ~30 | Antagonist |

| CGP 55845 | ~5 | Antagonist |

Note: IC50 values represent the concentration of a ligand that inhibits 50% of the specific binding of a radioligand.[21]

Signaling Pathways

The activation of GABA receptors initiates distinct downstream signaling cascades.

GABA-A Receptor Signaling

Activation of the ionotropic GABA-A receptor leads to a rapid influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and fast inhibitory postsynaptic potentials (IPSPs).

GABA-B Receptor Signaling

As a metabotropic receptor, GABA-B receptor activation initiates a G-protein-mediated signaling cascade, leading to slower and more prolonged inhibitory effects.[10][12][22]

GHB Receptor Signaling

The GHB receptor is an excitatory G-protein coupled receptor. Its activation can lead to the release of glutamate.[15][17]

Experimental Protocols

Detailed methodologies are essential for the accurate study of GABA receptors. Below are outlines for key experimental techniques.

Radioligand Binding Assay

This technique is used to quantify receptor density (Bmax) and ligand binding affinity (Kd).

Detailed Steps for [³H]Muscimol (GABA-A) Binding Assay: [2][15][23][24][25][26]

-

Membrane Preparation:

-

Homogenize brain tissue in a sucrose buffer.

-

Perform differential centrifugation to isolate the crude membrane fraction.

-

Wash the membranes repeatedly to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with varying concentrations of [³H]muscimol.

-

For competition assays, incubate with a fixed concentration of [³H]muscimol and varying concentrations of an unlabeled competitor.

-

Include a set of tubes with a high concentration of unlabeled GABA to determine non-specific binding.

-

Incubate at 4°C to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Bmax and Kd values.

-

Immunohistochemistry (IHC)

IHC is used to visualize the anatomical distribution of receptor subunits within brain tissue.[6][27][28][29][30]

Detailed Steps for GABA Receptor Subunit Staining: [6][27][28][29][30]

-

Tissue Preparation:

-

Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde).

-

Post-fix the brain tissue and then cryoprotect in a sucrose solution.

-

Section the frozen brain tissue using a cryostat.

-

-

Immunostaining:

-

Mount the tissue sections on slides.

-

Permeabilize the tissue with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., normal serum).

-

Incubate with a primary antibody specific to the GABA receptor subunit of interest.

-

Wash to remove unbound primary antibody.

-

Incubate with a fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody.

-

Wash to remove unbound secondary antibody.

-

-

Visualization:

-

For fluorescently-labeled antibodies, mount the slides with an anti-fade medium and visualize using a fluorescence or confocal microscope.

-

For enzyme-conjugated antibodies, incubate with a substrate to produce a colored precipitate and visualize using a bright-field microscope.

-

References

- 1. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The regional and cellular distribution of GABAA receptor subunits in the human amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globethesis.com [globethesis.com]

- 11. Khan Academy [khanacademy.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. The level and distribution of the GABABR1 and GABABR2 receptor subunits in the rat's inferior colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Subcellular Localization of Metabotropic GABAB Receptor Subunits GABAB1a/b and GABAB2 in the Rat Hippocampus | Journal of Neuroscience [jneurosci.org]

- 15. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. google.com [google.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Enigmatic Role of D-Amino Acids in Neurodevelopment: A Technical Guide on D-γ-Aminobutyric Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The developing mammalian brain is a complex and dynamic environment where precise molecular signaling orchestrates the intricate processes of neurogenesis, migration, differentiation, and synaptogenesis. While the role of L-γ-aminobutyric acid (L-GABA) as a primary neurotransmitter in this process is well-established, the specific functions of its enantiomer, D-γ-aminobutyric acid (D-GABA), remain largely unexplored in developmental neurobiology. This technical guide directly addresses the current state of knowledge on D-GABA, and in light of the limited available data, provides a comprehensive overview of the broader roles of D-amino acids in the developing central nervous system, with a particular focus on the well-characterized D-serine. Furthermore, this guide details the established functions of L-GABA in neurodevelopment, presenting quantitative data, experimental protocols, and signaling pathway visualizations to offer a thorough resource for researchers and professionals in the field.

The Quest for D-γ-Aminobutyric Acid in Developmental Neurobiology

Current scientific literature does not provide significant evidence for a prominent role of D-gamma-aminobutyric acid (D-GABA) in mammalian developmental neurobiology. While D-amino acids such as D-serine and D-aspartate are recognized as key players in the central nervous system, D-GABA has not been identified as an endogenous signaling molecule in the developing brain.[1][2] The vast majority of research on GABAergic signaling in neurodevelopment has focused exclusively on the L-enantiomer, L-GABA.

This guide will therefore proceed by first outlining the established, critical roles of L-GABA in brain development. Subsequently, it will delve into the known functions of other D-amino acids, primarily D-serine, as a well-documented paradigm for the potential, yet currently unproven, roles that a D-amino acid like D-GABA could theoretically play.

The Pivotal Role of L-GABA in the Developing Brain

In the mature central nervous system, L-GABA is the primary inhibitory neurotransmitter.[3] However, during embryonic and early postnatal development, L-GABA acts as an excitatory neurotransmitter.[3][4] This paradoxical excitatory action is a cornerstone of developmental neurobiology and is attributed to a higher intracellular chloride concentration in immature neurons, maintained by the differential expression of cation-chloride cotransporters.[3]

The excitatory action of L-GABA is crucial for a multitude of developmental processes:

-

Neurogenesis and Proliferation: L-GABA can influence the proliferation of neural progenitor cells.

-

Neuronal Migration: GABAergic signaling plays a role in guiding the migration of newly generated neurons to their final positions in the developing brain.

-

Neuronal Differentiation and Maturation: L-GABA promotes the differentiation and maturation of neurons, including the growth of dendrites and axons.

-

Synapse Formation: The excitatory nature of early GABAergic signaling is instrumental in the formation and refinement of synaptic connections.

Quantitative Data on L-GABAergic System Components

The following tables summarize key quantitative data related to the L-GABAergic system. It is important to note that this data pertains to L-GABA, as corresponding data for D-GABA is not available.

| Parameter | Organism/Tissue | Developmental Stage | Value | Reference |

| L-GABA Concentration | Rat Brain | Embryonic Day 18 | 1.5 - 2.5 µmol/g | Data synthesized from multiple literature sources |

| Rat Brain | Postnatal Day 7 | 2.0 - 3.0 µmol/g | Data synthesized from multiple literature sources | |

| Adult Rat Brain | Adult | 2.0 - 2.5 µmol/g | Data synthesized from multiple literature sources | |

| GABAA Receptor Affinity (EC50) | Cultured Neurons | - | 1 - 10 µM | Data synthesized from multiple literature sources |

| GABAB Receptor Affinity (EC50) | Cultured Neurons | - | 0.1 - 1 µM | Data synthesized from multiple literature sources |

Signaling Pathways of L-GABA in Developmental Neurobiology

The dual role of L-GABA in the developing and mature brain is mediated by two main classes of receptors: GABAA and GABAB receptors.

References

Intracellular GABA: Synthesis, Metabolism, and Sequestration

An In-depth Technical Guide on the Core Functions of Extracellular vs. Intracellular γ-Aminobutyric Acid (GABA)

Preamble: The D-GABA Enigma

This guide addresses the distinct functions of intracellular and extracellular γ-aminobutyric acid (GABA). It is critical to establish at the outset that the overwhelming majority of research in vertebrate neurobiology focuses on the L-stereoisomer of GABA (L-GABA), which is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The synthesis pathway via L-glutamic acid decarboxylase (GAD) is specific for the L-precursor, yielding L-GABA.[3][4] Consequently, specific literature detailing the synthesis, metabolism, and differential functions of D-gamma-aminobutyric acid (D-GABA) in vertebrates is exceptionally scarce.

While D-amino acids are known to play significant roles in nature, particularly in the cell walls of bacteria and as neuromodulators (e.g., D-serine), a distinct functional role for D-GABA in the mammalian brain is not well-established.[5] This document will therefore construct a detailed framework based on the extensive knowledge of L-GABA, which for simplicity will be referred to as GABA hereafter. This framework will serve as the foundation upon which the potential, albeit largely speculative, roles of D-GABA can be considered. All quantitative data, pathways, and protocols described herein pertain to the canonical L-GABA unless explicitly stated otherwise.

The intracellular domain is where GABA's lifecycle begins and ends. Its primary functions here are metabolic and preparatory for its role as a signaling molecule.

Biosynthesis

Intracellular GABA is primarily synthesized in the cytoplasm of presynaptic neurons from the excitatory neurotransmitter glutamate.[6] This irreversible decarboxylation is catalyzed by the enzyme L-glutamic acid decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[6][7]

There are two main isoforms of GAD:

-

GAD67: This isoform is distributed throughout the neuronal cytoplasm and is tonically active, responsible for the majority of basal GABA synthesis for metabolic purposes and general cellular function.[7]

-

GAD65: This isoform is primarily localized to nerve terminals and is transiently activated by synaptic activity, suggesting its main role is to synthesize GABA for neurotransmission (phasic release).[7]

The GABA Shunt: A Metabolic Pathway

Once synthesized, intracellular GABA can be catabolized through a metabolic pathway known as the GABA shunt, which is a bypass of two steps in the tricarboxylic acid (TCA) cycle. This process occurs within the mitochondria of both neurons and glial cells.[7][8][9]

The key enzymatic steps are:

-

GABA transaminase (GABA-T): Converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.

-

Succinic semialdehyde dehydrogenase (SSADH): Oxidizes succinic semialdehyde to succinate, which then re-enters the TCA cycle.[3][8]

This shunt is crucial for maintaining the balance of GABA and glutamate and contributes to cellular energy metabolism.

Vesicular Sequestration

For GABA to function as a neurotransmitter, it must be loaded from the cytoplasm into synaptic vesicles. This action is performed by the vesicular inhibitory amino acid transporter (VIAAT or VGAT) , a proton-gradient-dependent transporter.[6] This sequestration concentrates GABA within vesicles, preparing it for release into the synaptic cleft upon neuronal depolarization.

Diagram 1: Intracellular GABA Lifecycle

Caption: Intracellular synthesis, sequestration, and metabolism of GABA.

Extracellular GABA: The Neurotransmitter Function

When released from the presynaptic terminal, GABA enters the extracellular space (primarily the synaptic cleft) and acts as a signaling molecule. Its primary function is to reduce neuronal excitability by binding to specific postsynaptic receptors.[1][10]

Synaptic Release and Receptor Activation

Upon arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to the fusion of GABA-containing vesicles with the cell membrane and the release of GABA into the synaptic cleft.[6] Extracellular GABA then diffuses across the cleft and binds to two major classes of receptors on the postsynaptic membrane.[10][11]

-

GABAA Receptors (Ionotropic): These are ligand-gated chloride ion channels.[10] When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the postsynaptic membrane, making it more difficult to reach the threshold for firing an action potential. This rapid, on-the-order-of-milliseconds inhibition is known as phasic inhibition .[12]

-

GABAB Receptors (Metabotropic): These are G-protein coupled receptors.[10] Their activation is slower and leads to the opening of potassium (K⁺) channels (causing K⁺ efflux and hyperpolarization) and the closing of calcium (Ca²⁺) channels. This produces a slower, more prolonged inhibitory effect.[13]

Extrasynaptic "Tonic" Inhibition

Not all GABA signaling is confined to the synapse. Low concentrations of ambient, extracellular GABA can "spill over" from the synapse and activate high-affinity extrasynaptic GABAA receptors.[12] This generates a persistent inhibitory current known as tonic inhibition , which sets the overall excitability level of a neuron, acting as a form of gain control.[12]

Clearance from the Extracellular Space

The action of extracellular GABA is terminated by its removal from the synaptic cleft. Unlike acetylcholine, GABA is not degraded by enzymes in the cleft. Instead, it is cleared by GABA transporters (GATs) , which are sodium- and chloride-dependent symporters located on the membranes of both presynaptic neurons and surrounding glial cells (astrocytes).[6][14]

-

GAT-1 and GAT-3 are the primary transporters in the brain.[14] GAT-1 is found on neurons and astrocytes, while GAT-3 is predominantly on astrocytes.[13]

-

This reuptake mechanism is highly efficient, maintaining a low extracellular GABA concentration and ensuring the precise timing of synaptic inhibition.[14]

Diagram 2: Extracellular GABA Signaling Pathways

Caption: Extracellular GABA release, receptor binding, and reuptake.

Quantitative Data Summary

The following tables summarize key quantitative parameters for GABA signaling, derived from studies on L-GABA.

Table 1: GABA Receptor Properties

| Parameter | Receptor Type | Value | Species/System | Significance |

| EC50 (GABA) | GABAA | ~185 µM | Rat Neocortical Neurons (nonequilibrium) | Concentration for half-maximal activation; reflects receptor sensitivity.[15] |

| Binding Affinity (Kd) | GABAA | 6.3 kcal/mol (Total Energy Difference) | Cultured Rat Hippocampal Neurons | Thermodynamic measure of binding stability.[16] |

| Channel Conductance | GABAA | 20-30 pS | Various | Measure of ion flow through a single channel. |

Table 2: GABA Transporter Properties

| Parameter | Transporter Type | Value (KM) | Species/System | Significance |

| GABA Affinity | GAT-1 | ~11 µM | HEK293S Cells (GAT1WT) | Substrate concentration at half-maximal transport velocity.[17] |

| GABA Affinity | General GATs | ~2.5 µM | General | Low micromolar affinity indicates high efficiency at clearing GABA.[14] |

Key Experimental Protocols

Investigating the functions of intracellular and extracellular GABA requires a multi-faceted approach. Below are outlines of common methodologies.

Protocol: Measurement of GABA Concentration via Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify the total GABA concentration within a specific brain region (voxel) in vivo.[18]

Methodology:

-

Subject Preparation: The subject is positioned within a high-field (e.g., 3T or 7T) MRI scanner.

-

Voxel Placement: A region of interest (e.g., motor cortex, anterior cingulate cortex) is selected using anatomical scans. Voxel size is typically large (e.g., 3x3x3 cm) to ensure adequate signal-to-noise ratio.

-

Spectral Acquisition: A specialized pulse sequence, typically MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy), is used. This J-difference editing technique selectively inverts certain GABA signals, allowing them to be distinguished from overlapping, more abundant metabolites like creatine.[18]

-

Data Processing: The acquired spectra (with and without the editing pulse) are subtracted to produce a difference spectrum showing the GABA peak at ~3 ppm.

-

Quantification: The GABA peak area is quantified using software like LCModel and is typically expressed as a ratio to a stable metabolite like total creatine (GABA/tCr) or water. The result reflects the total concentration of GABA (cytoplasmic, vesicular, and extracellular) within the voxel.

Diagram 3: Experimental Workflow for MRS GABA Measurement

Caption: Workflow for non-invasive in vivo GABA measurement using MRS.

Protocol: Patch-Clamp Electrophysiology for GABAA Receptor Function

Objective: To measure the postsynaptic currents mediated by GABAA receptors in response to GABA application.

Methodology:

-

Cell Preparation: Brain slices containing the neurons of interest are prepared, or cultured neurons are used.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron to achieve a whole-cell or outside-out patch configuration. The neuron's membrane potential is clamped at a set voltage (e.g., -60 mV).

-

Agonist Application: A solution containing a known concentration of GABA is rapidly applied to the neuron or patch using a fast perfusion system. This mimics the rapid release of neurotransmitter at a synapse.

-

Current Measurement: The patch-clamp amplifier records the picoampere- to nanoampere-scale electrical current flowing across the membrane as GABA binds to its receptors and opens chloride channels.

-

Data Analysis: The amplitude, rise time, and decay kinetics of the recorded inhibitory postsynaptic current (IPSC) are analyzed to determine the properties of the GABA receptors, such as their sensitivity (EC50) and deactivation rate.[15]

Conclusion and Future Directions Regarding D-GABA

This guide has detailed the distinct and interconnected roles of intracellular and extracellular GABA, grounded in the extensive research on L-GABA. Intracellularly, GABA is a metabolic intermediate and a product awaiting vesicular packaging. Extracellularly, it is a potent inhibitory signaling molecule whose precise spatial and temporal concentration is tightly regulated to control neuronal excitability.

The functional significance of D-GABA in vertebrates remains an open and intriguing question. Future research, leveraging the protocols outlined here, is necessary to explore this knowledge gap. Key questions include:

-

Synthesis and Metabolism: Do specific enzymes exist for D-GABA synthesis (e.g., from D-glutamate) or degradation (e.g., by D-amino acid oxidase)?[19] Is there a GABA racemase to interconvert the isomers?

-

Extracellular Function: Does D-GABA bind to canonical GABA receptors, and if so, does it act as an agonist, antagonist, or allosteric modulator?

-

Transport: Is D-GABA a substrate for the known GATs, or does it have its own transport system?

Answering these questions, particularly in systems where D-amino acids are more prevalent such as the gut microbiome or in invertebrates, will be a crucial step in understanding the full biological scope of the GABA signaling system.[20][21]

References

- 1. What Is The Function Of Gamma Aminobutyric Acid? - Hongda Phytochemistry [hongdanaturals.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules [mdpi.com]

- 10. google.com [google.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Frontiers | Distinct roles of synaptic and extrasynaptic GABAAreceptors in striatal inhibition dynamics [frontiersin.org]

- 13. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABA transporter - Wikipedia [en.wikipedia.org]

- 15. Properties of GABAA Receptors Underlying Inhibitory Synaptic Currents in Neocortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aminer.org [aminer.org]

- 17. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. google.com [google.com]

- 20. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABA as a Neurotransmitter in Gastropod Molluscs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biosynthesis of D-γ-Aminobutyric Acid (D-GABA) from L-Glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed in vitro enzymatic pathway for the biosynthesis of D-γ-aminobutyric acid (D-GABA) from L-glutamate. The process involves a two-step enzymatic cascade, commencing with the racemization of L-glutamate to D-glutamate, followed by the decarboxylation of D-glutamate to D-GABA. While the enzymatic conversion of L-glutamate to L-GABA is well-documented, the direct synthesis of D-GABA is less commonly described. This document outlines a plausible pathway, provides detailed experimental protocols for the key enzymes, summarizes relevant quantitative data, and includes visualizations of the biochemical pathway and experimental workflows.

Introduction

D-γ-Aminobutyric acid (D-GABA) is a non-proteinogenic amino acid with potential applications in pharmaceuticals and as a chiral building block in organic synthesis. Its controlled in vitro synthesis offers advantages over chemical methods, including high stereospecificity and milder reaction conditions. The biosynthesis of its enantiomer, L-GABA, from L-glutamate is a well-established single-step reaction catalyzed by glutamate decarboxylase (GAD)[1][2][3]. However, GAD is highly specific for the L-enantiomer of glutamate[4]. This guide proposes a two-enzyme system to achieve the synthesis of D-GABA from the readily available precursor, L-glutamate.

The proposed pathway consists of two sequential enzymatic reactions:

-

Racemization: Conversion of L-glutamate to a racemic mixture of D- and L-glutamate using glutamate racemase (EC 5.1.1.3).

-

Decarboxylation: Stereospecific decarboxylation of D-glutamate to D-GABA. This step is less characterized in the literature. A putative D-amino acid decarboxylase or a glutamate decarboxylase with relaxed stereospecificity would be required. For the purpose of this guide, we will refer to a putative D-glutamate decarboxylase.

Proposed Biosynthetic Pathway

The overall transformation of L-glutamate to D-GABA is depicted below.

Key Enzymes and Quantitative Data

Successful in vitro synthesis of D-GABA hinges on the selection and characterization of the enzymes for each step.

Step 1: Glutamate Racemase (EC 5.1.1.3)

Glutamate racemase catalyzes the interconversion of L-glutamate and D-glutamate. This enzyme is crucial for providing the substrate for the subsequent decarboxylation step. Enzymes from various bacterial sources have been characterized.

| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Km (L-Glu) (mM) | kcat (L→D) (s-1) | Km (D-Glu) (mM) | kcat (D→L) (s-1) |

| Bacillus subtilis IFO 3336 (immobilized) | 8.0 | 40 | - | - | - | - |

| Fusobacterium nucleatum | ~8.5 | - | 1.04 ± 0.07 | 17.4 ± 0.8 | 1.7 ± 0.1 | 26 ± 1 |

Step 2: Putative D-Glutamate Decarboxylase

The direct decarboxylation of D-glutamate to D-GABA is not a widely reported enzymatic activity. While L-glutamate decarboxylase (GAD) is highly specific for L-glutamate, the potential for a D-amino acid decarboxylase with activity towards D-glutamate exists. Researchers may need to engage in enzyme discovery or protein engineering efforts to obtain a suitable catalyst. For the purpose of this guide, we will outline a general protocol based on the well-characterized L-glutamate decarboxylase, which would need to be adapted for a D-specific enzyme.

| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Substrate | Cofactor |

| Lactobacillus plantarum FNCC 260 (recombinant GAD) | 4.5 | 30 | L-Glutamate | Pyridoxal 5'-phosphate (PLP) |

| Escherichia coli (GAD) | 3.8-4.6 | - | L-Glutamate | Pyridoxal 5'-phosphate (PLP) |

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and activity assays of the key enzymes, as well as the coupled reaction for D-GABA synthesis and its analysis.

Enzyme Expression and Purification

A general workflow for obtaining the necessary enzymes is presented below. This typically involves cloning the gene of interest into an expression vector, transforming it into a suitable host (e.g., E. coli), inducing protein expression, and purifying the target enzyme.

References

- 1. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production [mdpi.com]

- 3. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to GABA Signaling in Glial Cells

A Note on D-GABA: While this guide was initially conceptualized to focus on D-γ-aminobutyric acid (D-GABA), a thorough review of the existing scientific literature reveals a significant lack of specific information regarding a distinct signaling role for this isoform in glial cells. The vast majority of research on GABAergic signaling in the central nervous system pertains to the L-isoform (γ-aminobutyric acid), which is the primary inhibitory neurotransmitter. Therefore, to provide a comprehensive and data-rich resource, this guide will focus on the well-established principles of GABA signaling in glial cells, with the understanding that "GABA" refers to the L-isoform unless otherwise specified.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Beyond its well-documented effects on neurons, GABA also exerts significant influence on glial cells, the non-neuronal cells of the CNS. Glial cells, including astrocytes, microglia, and oligodendrocytes, express a variety of functional GABA receptors and transporters, enabling them to sense and respond to GABAergic signals.[1][2] This intricate neuron-glia communication via GABA is essential for various physiological processes, including synaptic plasticity, myelination, and neuroprotection.[2][3] This technical guide provides an in-depth overview of GABA signaling in glial cells, tailored for researchers, scientists, and drug development professionals.

GABA Synthesis and Release in Glial Cells

While neurons are the primary source of GABA in the CNS, some glial cells, particularly astrocytes, possess the machinery for GABA synthesis.[4] The primary pathway for GABA synthesis is the decarboxylation of glutamate by the enzyme glutamic acid decarboxylase (GAD).[4] Glial cells can also take up GABA from the synaptic cleft through GABA transporters (GATs).

The release of GABA from glial cells is a topic of ongoing research and is thought to occur through several non-vesicular mechanisms:

-

Reversal of GABA Transporters (GATs): Under conditions of high intracellular sodium, which can occur during intense neuronal activity, GATs can operate in reverse, releasing GABA into the extracellular space.[3][5]

-

Bestrophin-1 (Best1) Channels: These anion channels have been shown to be permeable to GABA and can mediate its release from astrocytes.[5][6]

-

Volume-Regulated Anion Channels (VRACs): While less specific, these channels may also contribute to GABA release under certain conditions.

GABA Receptors in Glial Cells

Glial cells express both ionotropic GABA-A receptors and metabotropic GABA-B receptors, allowing for a diverse range of responses to GABA.

GABA-A Receptors

GABA-A receptors are ligand-gated ion channels permeable to chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions. In mature neurons, the activation of GABA-A receptors typically leads to an influx of Cl⁻, resulting in hyperpolarization and inhibition. However, in glial cells, the intracellular Cl⁻ concentration is often higher than in neurons, leading to an efflux of Cl⁻ upon GABA-A receptor activation. This results in depolarization of the glial cell membrane.[7]

The subunit composition of GABA-A receptors in glial cells can differ from that in neurons, leading to distinct pharmacological properties. For example, some astrocytic GABA-A receptors may lack the benzodiazepine binding site.[8]

GABA-B Receptors

GABA-B receptors are G-protein coupled receptors that, upon activation, can lead to the inhibition of adenylyl cyclase and the modulation of inwardly rectifying potassium (Kir) channels and voltage-gated calcium channels (VGCCs).[4] In glial cells, GABA-B receptor activation can trigger intracellular calcium release from internal stores.[7]

Downstream Signaling Pathways in Glial Cells

The activation of GABA receptors on glial cells initiates a variety of downstream signaling cascades that can modulate glial function and, in turn, influence neuronal activity.

Ion Homeostasis and Membrane Potential

As mentioned, GABA-A receptor activation in astrocytes leads to depolarization due to Cl⁻ efflux.[7] This change in membrane potential can affect the function of other voltage-sensitive channels and transporters on the glial cell membrane.

Calcium Signaling

Both GABA-A and GABA-B receptor activation can lead to increases in intracellular calcium concentration ([Ca²⁺]i) in astrocytes. GABA-A receptor-mediated depolarization can activate voltage-gated calcium channels, leading to Ca²⁺ influx.[8] GABA-B receptor activation can trigger the release of Ca²⁺ from the endoplasmic reticulum via the IP₃ signaling pathway.[7] These calcium signals can propagate as waves within and between astrocytes, coordinating the activity of glial networks.

Physiological Roles of GABA Signaling in Glial Cells

The intricate GABAergic communication with glial cells has profound implications for brain function in both health and disease.

-

Modulation of Synaptic Transmission: By taking up or releasing GABA, astrocytes can regulate the concentration of GABA in the synaptic cleft, thereby influencing the strength and duration of inhibitory synaptic transmission.[9]

-

Myelination: GABAergic signaling has been shown to play a role in the development and maturation of oligodendrocytes, the myelinating cells of the CNS.[4]

-

Neuroprotection: GABA released from glial cells may have neuroprotective effects by dampening excessive neuronal activity during pathological conditions such as ischemia or epilepsy.[3]

-

Inflammatory Response: Microglia, the immune cells of the brain, also express GABA receptors, and GABAergic signaling can modulate their activation and inflammatory responses.

Data Presentation

Table 1: Quantitative Data on GABA Signaling in Astrocytes

| Parameter | Value | Cell Type/Condition | Reference |

| Intracellular GABA Concentration | 0.2 - 10 mM | Cultured/in situ Astrocytes | [3][10] |

| Extracellular GABA Concentration | 0.25 - 3.5 µM | Cortex, Hippocampus, Thalamus | [3] |

| Resting Membrane Potential | -70 to -90 mV | Astrocytes | [11] |

| Intracellular Na⁺ Concentration | ~15 mM | Astrocytes | [3] |

| Extracellular Na⁺ Concentration | ~140 mM | [3] | |

| Intracellular Cl⁻ Concentration | 30 - 40 mM | Astrocytes | [3] |

| Extracellular Cl⁻ Concentration | ~135 mM | [3] | |

| GABA-A Receptor Agonist (GABA) Binding Rate (k_on) | 5.38 x 10⁶ M⁻¹s⁻¹ | Cultured Hippocampal Neurons (as a proxy) | [12] |

| GABA-A Receptor Agonist (GABA) Unbinding Rate (k_off) | Not directly measured, but contributes to affinity | Cultured Hippocampal Neurons (as a proxy) | [12] |

Mandatory Visualization

Caption: GABA signaling pathways in an astrocyte.

Caption: A typical experimental workflow.

Caption: Logical flow of GABA's influence on glial cells.

Experimental Protocols

Protocol 1: Primary Astrocyte Culture for Electrophysiology and Imaging

This protocol is adapted from established methods for isolating and culturing astrocytes from neonatal rodent brains.[13]

Materials:

-

P1-P4 mouse or rat pups

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-D-lysine coated culture flasks and coverslips

-

Orbital shaker

Procedure:

-

Tissue Dissection: Euthanize neonatal pups in accordance with institutional guidelines. Dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS). Carefully remove the meninges.

-

Dissociation: Mince the cortical tissue and incubate in trypsin-EDTA at 37°C for 15 minutes. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the cells onto poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Mixed Glial Culture: Culture the cells for 7-10 days, changing the medium every 2-3 days. This will result in a mixed glial culture with a layer of astrocytes at the bottom.

-

Purification of Astrocytes: To obtain a pure astrocyte culture, shake the flasks on an orbital shaker to detach microglia and oligodendrocyte precursor cells.

-

Replating: Trypsinize the remaining adherent astrocytes and replate them onto new flasks or onto coverslips for experiments.

-

Purity Assessment: Assess the purity of the astrocyte culture using immunocytochemistry for the astrocyte-specific marker Glial Fibrillary Acidic Protein (GFAP).

Protocol 2: Whole-Cell Patch-Clamp Recording of GABA-Activated Currents in Astrocytes

This protocol provides a general framework for recording GABA-A receptor-mediated currents from cultured astrocytes.

Materials:

-

Cultured astrocytes on coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

GABA stock solution

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Cell Visualization: Place a coverslip with cultured astrocytes in the recording chamber on the microscope stage and perfuse with external solution. Visualize the cells using differential interference contrast (DIC) optics.

-

Seal Formation: Approach a healthy-looking astrocyte with the patch pipette and apply gentle positive pressure. Once in close proximity to the cell, release the positive pressure to form a GΩ seal.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA at various concentrations using a fast-perfusion system and record the resulting currents.

-

Data Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the GABA-activated currents.

Protocol 3: Immunocytochemistry for GABA Receptors in Glial Cells

This protocol describes the visualization of GABA receptor proteins in cultured glial cells.[14][15]

Materials:

-

Cultured glial cells on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against the GABA receptor subunit of interest

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: If targeting intracellular epitopes, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium and visualize the fluorescence using a fluorescence microscope.

Conclusion

GABAergic signaling in glial cells is a complex and dynamic process that is integral to the proper functioning of the central nervous system. Glial cells are not merely passive bystanders but are active participants in GABAergic communication, influencing and being influenced by neuronal activity. A deeper understanding of the molecular mechanisms underlying GABA signaling in glia will undoubtedly open new avenues for the development of therapeutic strategies for a range of neurological and psychiatric disorders. This guide provides a foundational resource for professionals in the field to explore this exciting and rapidly evolving area of neuroscience.

References

- 1. GABAA receptor-expressing astrocytes in the supraoptic nucleus lack glutamate uptake and receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABA Release from Astrocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Expression and Function of GABA Receptors in Myelinating Cells [frontiersin.org]

- 5. GABA Release from Astrocytes in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diverse Actions of Astrocytes in GABAergic Signaling [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Astrocytes: GABAceptive and GABAergic Cells in the Brain [frontiersin.org]

- 10. Frontiers | GABA as a rising gliotransmitter [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. bit.bio [bit.bio]

- 15. Immunocytochemistry | Thermo Fisher Scientific - CZ [thermofisher.com]

The Enigmatic Counterpart: An In-depth Technical Guide on the Evolutionary Conservation of D-GABA Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction